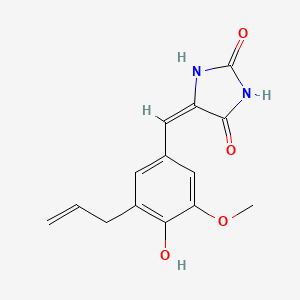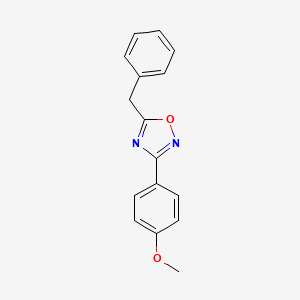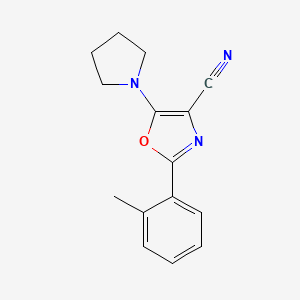![molecular formula C19H28N4O3 B5703382 N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide, commonly known as MPPI, is a synthetic compound that has shown potential in various scientific research applications. MPPI is a piperazine derivative that has been synthesized and studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of MPPI is not fully understood, but it is believed to act as a selective dopamine D3 receptor antagonist. By blocking the dopamine D3 receptor, MPPI may reduce the reinforcing effects of drugs of abuse, making it a potential treatment for addiction.
Biochemical and Physiological Effects
MPPI has been shown to have a number of biochemical and physiological effects. In animal studies, MPPI has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. MPPI has also been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPPI in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other receptors in the brain. However, one of the limitations of using MPPI is its relatively low potency, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are a number of future directions for research on MPPI. One area of research could be to further investigate the mechanism of action of MPPI, and how it interacts with other receptors in the brain. Another area of research could be to study the potential use of MPPI in the treatment of other disorders, such as depression or anxiety. Additionally, research could be done to develop more potent analogs of MPPI, which could be more effective in lab experiments.
Conclusion
In conclusion, N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide, or MPPI, is a synthetic compound that has shown potential in various scientific research applications. MPPI has been studied for its potential use in the treatment of drug addiction, as well as its potential as a selective dopamine D3 receptor antagonist. Although there are limitations to using MPPI in lab experiments, there are a number of future directions for research on this compound.
Métodos De Síntesis
The synthesis of MPPI involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperazine to form the amide. The amide is then reacted with piperidine-1-carbonyl chloride to form the final product, MPPI.
Aplicaciones Científicas De Investigación
MPPI has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of neuroscience, where MPPI has shown potential as a selective dopamine D3 receptor antagonist. MPPI has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-26-17-7-5-16(6-8-17)20-18(24)15-21-11-13-23(14-12-21)19(25)22-9-3-2-4-10-22/h5-8H,2-4,9-15H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVUCIICFWMENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5703307.png)
![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)
![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)


![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)

![ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5703360.png)


![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)
![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)